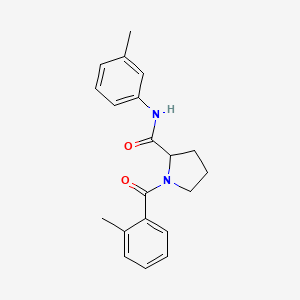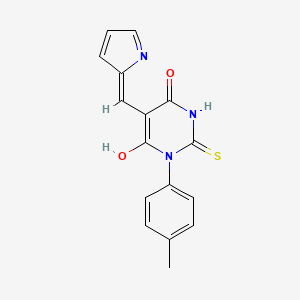
1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide is a chemical compound with the molecular formula C21H22N2O2. It is also known as MPAA and belongs to the class of proline derivatives. This compound has attracted the attention of researchers due to its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. The compound binds to the active site of these enzymes and prevents the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been observed to have various biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models. It has also been studied for its potential anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide in lab experiments include its potential therapeutic applications in the treatment of Alzheimer's disease and its ability to improve memory and cognitive function. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
For research on 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide include:
1. Further studies to determine its safety and efficacy in humans.
2. Exploration of its potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
3. Studies to determine its potential anti-inflammatory and antioxidant properties.
4. Development of more efficient synthesis methods for the compound.
5. Investigation of its pharmacokinetics and pharmacodynamics in humans.
Synthesemethoden
The synthesis of 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide involves the reaction of 2-methylbenzoyl chloride and 3-methylphenylalanine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been used in various scientific research applications. It has been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition can lead to increased levels of acetylcholine in the brain. This can have potential therapeutic applications in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2-methylbenzoyl)-N-(3-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-7-5-9-16(13-14)21-19(23)18-11-6-12-22(18)20(24)17-10-4-3-8-15(17)2/h3-5,7-10,13,18H,6,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZBWMBZWIJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline](/img/structure/B5970656.png)
![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)

![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)
![{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5970678.png)
amino]-4-oxobutanoate](/img/structure/B5970685.png)
![8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)

![N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)
